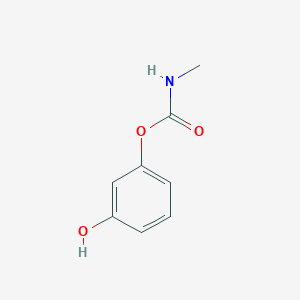

3-Hydroxyphenyl methylcarbamate

Übersicht

Beschreibung

3-Hydroxyphenyl methylcarbamate is a compound with the molecular formula C8H9NO3 . It is also known by other names such as (3-hydroxyphenyl) N-methylcarbamate .

Synthesis Analysis

The synthesis of carbamates, including 3-Hydroxyphenyl methylcarbamate, can be achieved through various methods. One approach involves the C–O and C–N oxidative coupling using the reaction of 1,3-dicarbonyl derivatives/2- substituted phenols with amides . Another method involves the use of a catalyst such as Cu@Sal-Cs .

Molecular Structure Analysis

The molecular structure of 3-Hydroxyphenyl methylcarbamate consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C8H9NO3/c1-9-8(11)12-7-4-2-3-6(10)5-7/h2-5,10H,1H3,(H,9,11) .

Chemical Reactions Analysis

Carbamates, including 3-Hydroxyphenyl methylcarbamate, are known to participate in various chemical reactions. They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Physical And Chemical Properties Analysis

3-Hydroxyphenyl methylcarbamate has a molecular weight of 167.16 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound’s exact mass and monoisotopic mass are 167.058243149 g/mol . Its topological polar surface area is 58.6 Ų .

Wissenschaftliche Forschungsanwendungen

Antitubercular Agents

3-Hydroxyphenyl methylcarbamate has been found to have potential as an antitubercular agent. A series of 3-amino-5-benzylphenol derivatives were designed and synthesized, among which (3-benzyl-5-hydroxyphenyl)carbamates were found to exert good inhibitory activity against M. tuberculosis H37Ra, H37Rv and clinically isolated multidrug-resistant M. tuberculosis strains .

Pharmaceutical Testing

3-Hydroxyphenyl N-methylcarbamate is used in pharmaceutical testing . It is a high-quality reference standard that is used for accurate results in pharmaceutical testing .

Wirkmechanismus

Target of Action

The primary target of 3-Hydroxyphenyl methylcarbamate is Acetylcholinesterase (AChE) . AChE plays a crucial role in nerve signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine .

Mode of Action

3-Hydroxyphenyl methylcarbamate interacts with its target, AChE, by forming unstable complexes through carbamoylation of the active sites of the enzyme . This interaction inhibits the activity of AChE, leading to an accumulation of acetylcholine in the synaptic cleft, which can result in prolonged nerve impulses.

Biochemical Pathways

The compound is involved in the degradation metabolism of 3- (3-hydroxyphenyl) propionate (3HPP), a derivative of lignin, in certain bacterial strains . The enzyme MhpA K-12 catalyzes the initial reaction of 3HPP degradation, converting 3HPP to 3- (2,3-dihydroxyphenyl) propionate (DHPP) . This is considered an important initial step in the aerobic metabolic pathway for the degradation of 3HPP .

Pharmacokinetics

It’s known that enantioselectivity can be observed in all pharmacokinetic processes, especially in the metabolism of xenobiotics

Result of Action

The inhibition of AChE by 3-Hydroxyphenyl methylcarbamate leads to an accumulation of acetylcholine in the synaptic cleft. This can result in prolonged nerve impulses, potentially leading to overstimulation of the muscles and glands controlled by the affected nerves .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 3-Hydroxyphenyl methylcarbamate were not found in the search results, carbamates in general have received much attention in recent years due to their application in drug design and discovery . They play a significant role in modern drug discovery and medicinal chemistry .

Eigenschaften

IUPAC Name |

(3-hydroxyphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-8(11)12-7-4-2-3-6(10)5-7/h2-5,10H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNVCWZCRNGTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172733 | |

| Record name | 1,3-Benzenediol, mono(methylcarbamate) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19189-01-6 | |

| Record name | Carbamic acid, methyl-, m-hydroxyphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019189016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, mono(methylcarbamate) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

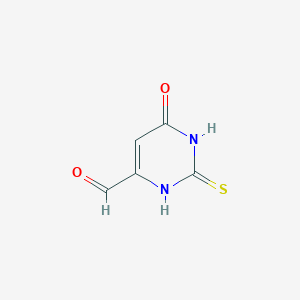

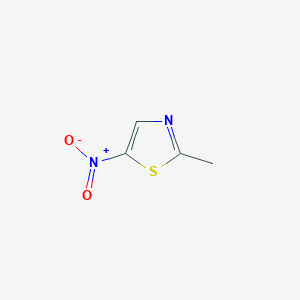

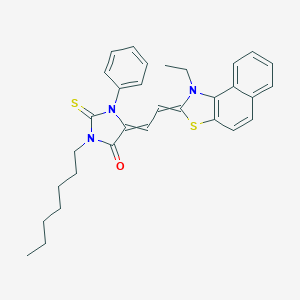

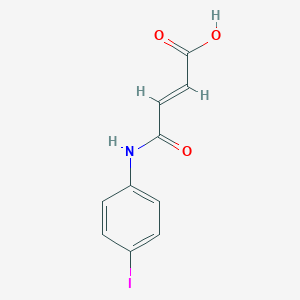

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)